tetraamminediaquanickel(II)

Description

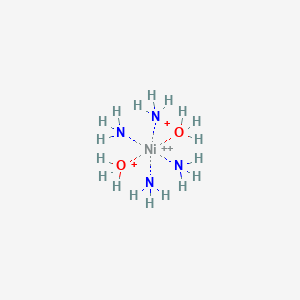

Tetraamminediaquanickel(II), with the chemical formula [Ni(NH₃)₄(H₂O)₂]²⁺, is a cationic nickel(II) coordination complex. It adopts an octahedral geometry, where the Ni²⁺ center is coordinated by four ammonia (ammine) ligands in the equatorial plane and two axial aqua (H₂O) ligands . This compound is typically synthesized by reacting nickel(II) salts (e.g., NiCl₂ or Ni(NO₃)₂) with aqueous ammonia under controlled pH conditions. The ammonia ligands act as strong field ligands, inducing a significant crystal field splitting energy (Δ₀), which influences its electronic absorption spectra and magnetic properties .

Key properties include:

- Magnetic moment: High-spin configuration (paramagnetic) due to moderate ligand field strength.

- Solubility: Highly soluble in water, forming hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂.

- Stability: Thermodynamically stable in neutral to slightly alkaline conditions.

Properties

Molecular Formula |

H18N4NiO2+4 |

|---|---|

Molecular Weight |

164.86 g/mol |

IUPAC Name |

dioxidanium;azane;nickel(2+) |

InChI |

InChI=1S/4H3N.Ni.2H2O/h4*1H3;;2*1H2/q;;;;+2;;/p+2 |

InChI Key |

WRYRPCCQFHGQPU-UHFFFAOYSA-P |

Canonical SMILES |

N.N.N.N.[OH3+].[OH3+].[Ni+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ligand Composition and Coordination Geometry

The following table summarizes structurally analogous Ni(II) complexes:

Key Observations :

- Ligand Field Strength : Ammine (NH₃) ligands create a stronger field than H₂O, leading to larger Δ₀ values in tetraamminediaquanickel(II) compared to hexaaquanickel(II) .

- Geometric Distortions : Bulky ligands like N,N,N′-trimethylethylenediamine introduce steric strain, causing deviations from ideal octahedral symmetry .

Electronic and Magnetic Properties

Key Observations :

Stability and Reactivity

- Thermodynamic Stability : Stability constants (log β) follow the order: [Ni(en)₂]²⁺ > [Ni(NH₃)₄(H₂O)₂]²⁺ > [Ni(H₂O)₆]²⁺ . Ethylenediamine’s chelate effect enhances stability significantly .

- Kinetic Lability : Aqua ligands in [Ni(H₂O)₆]²⁺ are more labile than ammine ligands, making hexaaquanickel(II) more reactive in ligand substitution reactions .

- Thermal Decomposition : Hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂ lose H₂O at 100–150°C and NH₃ above 200°C, whereas [Ni(en)₂]Cl₂ decomposes at higher temperatures (250–300°C) due to stronger Ni–N bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.